5-(2-Chlorophenyl)-2-piperidone
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Overview
Description
5-(2-Chlorophenyl)-2-piperidone: is a chemical compound that belongs to the class of piperidones It is characterized by the presence of a chlorophenyl group attached to the piperidone ring
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorophenyl)-2-piperidone may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
Similar compounds have been shown to interfere with the synthesis of ergosterol in target fungi by inhibiting cyp51 . This leads to morphological and functional changes in the fungal cell membrane
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that this compound may influence multiple biochemical pathways.
Result of Action
Similar compounds have been shown to cause significant changes in the target organisms, such as fungi . These changes include alterations in cell membrane structure and function, which can lead to the death of the organism .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness and stability of similar compounds . Factors such as temperature, pH, and presence of other substances can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)-2-piperidone typically involves the reaction of 2-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Chlorophenyl)-2-piperidone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(2-Chlorophenyl)-2-piperidone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of piperidone derivatives on biological systems. It is also used in the development of new pharmaceuticals and bioactive molecules .
Medicine: It is being investigated for its potential therapeutic effects in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Comparison with Similar Compounds
2-Chlorophenylpiperidine: Similar structure but lacks the ketone group.
2-Chlorobenzoylpiperidine: Similar structure but with a different functional group.
2-Chlorophenylpiperazine: Similar structure but with a different ring system.
Uniqueness: 5-(2-Chlorophenyl)-2-piperidone is unique due to the presence of both the chlorophenyl group and the piperidone ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
5-(2-Chlorophenyl)-2-piperidone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C₁₁H₁₂ClNO and a molecular weight of 209.67 g/mol, this compound features a piperidone structure that is enhanced by the presence of a 2-chlorophenyl group. This article explores its biological activity, including anticancer properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a six-membered ring containing one nitrogen atom and a carbonyl group adjacent to the nitrogen. The 2-chlorophenyl substitution influences its chemical reactivity and biological interactions, enhancing lipophilicity and receptor binding profiles compared to other piperidone derivatives.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrate selective cytotoxicity towards MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with mechanisms involving cell cycle arrest and apoptosis induction through modulation of the Bax/Bcl-2 ratio and caspase activation .
- Receptor Interaction : The compound has been evaluated for its binding affinity to GABA receptors. While some derivatives show weak affinity compared to established ligands like baclofen, they still represent potential leads for developing new anxiolytic or anticonvulsant agents.
- Mechanism of Action : The mechanisms underlying its anticancer properties include inhibition of enzymes involved in cell proliferation and modulation of signaling pathways related to cancer cell survival. This multifaceted interaction profile suggests that further studies are warranted to elucidate its full therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(3-Chlorophenyl)-2-piperidone | Similar piperidone structure | Potential anticancer activity |
4-(Chlorophenyl)-2-piperidone | Different aryl substitution | Antidepressant properties |
5-(Phenyl)-2-piperidone | Lacks halogen substitution | Neuroprotective effects |
The presence of the chlorine atom at the ortho position on the phenyl ring significantly influences its reactivity and biological interactions compared to other derivatives, enhancing its potential as a drug candidate.
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxicity of various piperidone derivatives against MCF-7 and HepG2 cancer cell lines using the MTT assay. Results indicated that specific derivatives exhibited high selectivity for cancer cells over normal mammalian cells, demonstrating their potential as targeted anticancer agents .
- Receptor Binding Studies : Another investigation focused on the interaction of this compound with GABA receptors. Binding assays revealed that while some derivatives showed weak affinity, they could still modulate receptor activity, suggesting potential use in neurological disorders.
Properties
IUPAC Name |
5-(2-chlorophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-4,8H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHHTIOJCNRSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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